1-(Piperidin-1-ylmethyl)cyclobutan-1-ol
Description
1-(Piperidin-1-ylmethyl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with a piperidin-1-ylmethyl group. The cyclobutane ring introduces steric strain due to its small size (four-membered ring), which may enhance reactivity or binding affinity in pharmaceutical applications. The piperidine moiety, a six-membered amine-containing heterocycle, is a common structural motif in bioactive molecules, particularly in central nervous system (CNS) therapeutics.
Properties
CAS No. |
1602162-59-3 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10(5-4-6-10)9-11-7-2-1-3-8-11/h12H,1-9H2 |
InChI Key |
JVIKATJPSNTBAE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2(CCC2)O |
Canonical SMILES |
C1CCN(CC1)CC2(CCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(Piperidin-1-ylmethyl)cyclobutan-1-ol with key analogs, focusing on molecular properties, substituent effects, and applications:
Key Observations:
Structural Flexibility: The cyclobutanol scaffold accommodates diverse substituents, including aromatic (e.g., 4-fluorophenyl in ) and aliphatic amines (e.g., 4-aminobutyl in ). Piperidine derivatives exhibit higher lipophilicity compared to primary or secondary amines, influencing membrane permeability in drug design.
Synthetic Yields: While direct data for the target compound are absent, piperidinylmethylation reactions in phenolic analogs (e.g., 2-(piperidin-1-ylmethyl)phenol derivatives) achieve yields of 55–94% depending on substrate electronics .
Physicochemical Properties: Lipophilicity: Piperidine-containing compounds (e.g., ) are more lipophilic than amine-substituted analogs (e.g., ), impacting solubility and bioavailability. Stability: Cyclobutanol’s strained ring may increase reactivity compared to cyclopentanol derivatives .
Applications :
- Piperidine-substituted compounds are prevalent in CNS drug discovery (e.g., antipsychotics, analgesics).
- Fluorinated analogs (e.g., ) leverage halogen effects for enhanced metabolic stability and target binding.
Preparation Methods
Palladium-Catalyzed Coupling and Reductive Amination
One documented approach involves palladium(II) acetate catalysis combined with bidentate phosphine ligands to facilitate coupling reactions that introduce piperidine derivatives onto cyclobutanol intermediates. For example, a procedure using palladium(II) acetate, racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, and bases such as cesium carbonate and triethylamine in toluene under reflux conditions has been reported. The reaction mixture is heated for extended periods (e.g., 16 hours) to achieve coupling, followed by purification steps including preparative HPLC and solvent removal to isolate the target compound in moderate yields (~30%).
| Parameter | Details |
|---|---|
| Catalyst | Palladium(II) acetate |
| Ligand | Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl |
| Base | Cesium carbonate, triethylamine |
| Solvent | Toluene |
| Temperature | Reflux (~110°C) |
| Reaction Time | 16 hours (repeated addition and reflux) |
| Purification | Preparative HPLC, bicarbonate cartridge |
| Yield | Approx. 30% |
This method is suitable for coupling piperidine derivatives to cyclobutanol cores, allowing the formation of the 1-(piperidin-1-ylmethyl)cyclobutan-1-ol framework with good selectivity.
Nucleophilic Substitution Using 1-(2-Aminoethyl)piperidin-4-ol
Another approach involves the use of 1-(2-aminoethyl)piperidin-4-ol as a nucleophile reacting with activated cyclobutanone derivatives or their equivalents. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at room temperature under inert atmosphere, using bases such as N-ethyl-N,N-diisopropylamine to facilitate nucleophilic attack and subsequent formation of the target compound.
| Parameter | Details |
|---|---|
| Nucleophile | 1-(2-Aminoethyl)piperidin-4-ol |
| Base | N-ethyl-N,N-diisopropylamine |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | 20°C (room temperature) |
| Reaction Time | 16–19 hours |
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Purification | Preparative HPLC, solvent removal |
| Yield | Up to 80% |
This method offers higher yields and milder conditions compared to palladium-catalyzed methods, making it attractive for scale-up and industrial applications.
Amide Coupling and Carbamate Formation
In some synthetic routes, the piperidinylmethyl group is introduced via amide coupling reactions using coupling agents such as HATU in DMF, followed by base-mediated reactions to form carbamate or amide linkages. The reaction involves stirring the mixture at room temperature for several hours, followed by aqueous workup and preparative HPLC purification.
Reaction Summary:
| Parameter | Details |
|---|---|
| Coupling Agent | HATU |
| Solvent | Dimethylformamide (DMF) |
| Base | Hunig’s base (diisopropylethylamine), piperidine |
| Temperature | Room temperature |
| Reaction Time | 3–18 hours |
| Purification | Preparative HPLC |
| Yield | Low to moderate (~11%) |
This method is useful in complex molecule synthesis where the piperidinylmethyl group is introduced as part of a larger framework.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Pd(OAc)2, BINAP ligand, Cs2CO3, Et3N | Reflux in toluene, 16h × 2 | ~30 | Requires high temperature and long reaction time |
| Nucleophilic Substitution | 1-(2-Aminoethyl)piperidin-4-ol, DIPEA | THF, 20°C, 16–19h, inert | Up to 80 | Mild conditions, higher yield |
| Amide Coupling (HATU-mediated) | HATU, DMF, Hunig’s base, piperidine | RT, 3–18h | ~11 | Useful for complex derivatives, lower yield |
Research Findings and Notes
- The palladium-catalyzed method is effective but may involve complex ligand systems and longer reaction times, which can impact scalability.
- Nucleophilic substitution using 1-(2-aminoethyl)piperidin-4-ol under mild conditions offers higher yields and operational simplicity.
- Amide coupling methods are less efficient for this compound but are valuable in multi-step syntheses involving functionalized intermediates.
- Purification by preparative HPLC is common across methods to ensure high purity of the final compound.
- The choice of base and solvent critically affects the reaction outcome, with N-ethyl-N,N-diisopropylamine and anhydrous THF being preferred for nucleophilic substitution.
- Reaction atmosphere control (inert conditions) is essential to prevent side reactions and degradation.
Q & A
Q. What are the established synthetic routes for 1-(Piperidin-1-ylmethyl)cyclobutan-1-ol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves cyclobutanol derivatives and piperidine-containing reagents. Key steps include:
- Nucleophilic substitution : Reacting cyclobutan-1-ol derivatives with piperidin-1-ylmethyl halides (e.g., chlorides or bromides) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water mixtures.
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1:1.2 molar ratio of cyclobutan-1-ol to halide) and temperature (60–80°C) to minimize side products like dimerization.
Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for cyclobutane protons (δ 1.8–2.5 ppm, multiplet), piperidine N-CH₂- group (δ 2.3–2.7 ppm, triplet), and hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) .
- ¹³C NMR : Cyclobutane carbons (δ 20–30 ppm), piperidine carbons (δ 40–60 ppm), and hydroxyl-bearing carbon (δ 70–80 ppm).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 170–180 (exact mass depends on substituents).
- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95% by area normalization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
